2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide
Description
2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide is a fluorinated indole-acetamide derivative characterized by dual trifluoroacetyl groups: one on the indole nitrogen and another on the ethylacetamide side chain. This compound is synthesized via trifluoroacetylation reactions, often employing trifluoroacetic anhydride (TFAA) in acetonitrile or tetrahydrofuran (THF) under mild conditions . The presence of electron-withdrawing trifluoroacetyl groups enhances its metabolic stability and influences its electronic properties, making it a candidate for pharmacological studies, particularly in targeting indole-based receptors or enzymes .
Properties
CAS No. |
90704-74-8 |
|---|---|
Molecular Formula |
C14H10F6N2O2 |
Molecular Weight |
352.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-[1-(2,2,2-trifluoroacetyl)indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C14H10F6N2O2/c15-13(16,17)11(23)21-6-5-8-7-22(12(24)14(18,19)20)10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,21,23) |
InChI Key |
KVIWMSKWMCCCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C(F)(F)F)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide typically involves multiple steps. One common approach is the reaction of 2,2,2-trifluoroacetyl chloride with an indole derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 2,2,2-trifluoroethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The trifluoroacetyl groups can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, the indole moiety can interact with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their structural, synthetic, and spectral distinctions:
Key Structural and Functional Insights
Trifluoroacetyl vs. Non-Fluorinated Analogs: The target compound’s dual trifluoroacetyl groups confer strong electron-withdrawing effects, enhancing resistance to enzymatic degradation compared to non-fluorinated analogs like D .
Substitution Patterns on Indole :
- 8a ’s methyl group at indole N1 and 3-hydroxyprop-1-enyl at C2 introduces stereoelectronic effects that alter reactivity, as seen in its lower yield (68%) compared to the target compound (76–90%) .
- 5c lacks the indole N1 trifluoroacetyl group, reducing metabolic stability but improving solubility due to the hydroxy(phenyl)methyl group .
Spectral Distinctions :
Biological Activity
2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide (CAS No. 90704-74-8) is a fluorinated organic compound notable for its unique structural features, including trifluoroacetyl groups and an indole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H10F6N2O2 |
| Molecular Weight | 352.23 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-[2-[1-(trifluoroacetyl)indol-3-yl]ethyl]acetamide |
| CAS Number | 90704-74-8 |
This compound's structure contributes to its unique chemical properties, such as enhanced stability and specific interactions with biological targets.
The biological activity of 2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide is primarily attributed to its ability to interact with various biological macromolecules. The trifluoroacetyl groups can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, the indole moiety enhances binding affinity through interactions with aromatic residues in proteins .
Potential Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anti-inflammatory Activity : The compound has been explored for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages .
- Anticancer Properties : Preliminary studies suggest that 2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide may exhibit anticancer activity by inducing apoptosis in cancer cell lines. Specific assays have shown that it can decrease cell viability in various cancer models .
- Biochemical Probes : Due to its unique structure, the compound is being investigated as a biochemical probe to study protein interactions and signaling pathways.
Study on Anti-inflammatory Effects
A study conducted on RAW264.7 cells assessed the anti-inflammatory effects of the compound at concentrations ranging from 0.1 to 0.5 mg/mL. The results indicated a significant reduction in nitric oxide production upon treatment with the compound compared to controls .
Anticancer Activity Assessment
In another study focusing on cancer cell lines, treatment with varying concentrations of 2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for certain cancer types, indicating potential effectiveness as an anticancer agent .
Comparative Analysis with Similar Compounds
A comparison of 2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide with similar compounds reveals its unique characteristics:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide | Trifluoroacetyl group | Limited biological activity |
| 2,2,2-Trifluoro-N-phenylacetamide | Phenyl group | Moderate interaction with proteins |
| 2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide | Indole moiety + trifluoroacetyl groups | Enhanced stability and specific interactions |
The presence of both trifluoroacetyl groups and an indole moiety in this compound enhances its stability and specificity towards biological targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
